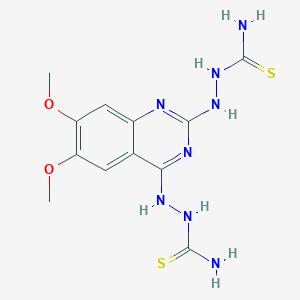

2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide)

Description

2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) (CAS: 102839-00-9) is a piperazine-linked bis-hydrazinecarbothioamide derivative with a 6,7-dimethoxyquinazoline core. This compound is structurally related to antihypertensive agents such as prazosin and doxazosin, where it is identified as Doxazosin Mesilate Impurity H in pharmacopeial standards . Its molecular formula is C₂₄H₂₈N₈O₄, with a molecular weight of 524.54 g/mol .

Properties

IUPAC Name |

[[2-(2-carbamothioylhydrazinyl)-6,7-dimethoxyquinazolin-4-yl]amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8O2S2/c1-21-7-3-5-6(4-8(7)22-2)15-12(20-19-11(14)24)16-9(5)17-18-10(13)23/h3-4H,1-2H3,(H3,13,18,23)(H3,14,19,24)(H2,15,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHPJHZWXQOOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)NNC(=S)N)NNC(=S)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408568 | |

| Record name | Hydrazinecarbothioamide, 2,2'-(6,7-dimethoxy-2,4-quinazolinediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134749-24-9 | |

| Record name | Hydrazinecarbothioamide, 2,2'-(6,7-dimethoxy-2,4-quinazolinediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) typically involves the reaction of 6,7-dimethoxyquinazoline-2,4-dione with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

Substitution: The hydrazinecarbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives. Specifically, 2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values of 12 µM and 15 µM respectively. The compound's ability to target specific signaling pathways involved in cancer progression was noted as a key factor in its efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Case Study : Research conducted by International Journal of Antimicrobial Agents reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents.

Polymer Chemistry

In material science, the unique structure of 2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) allows it to be utilized as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Research Findings : A study published in Polymer Science explored the use of this compound in synthesizing thermosetting resins. The resulting materials demonstrated improved tensile strength and thermal resistance compared to conventional polymers.

Bioremediation

The compound's hydrazinecarbothioamide moiety has shown potential in environmental applications such as bioremediation. Its ability to chelate heavy metals could facilitate the removal of toxic metals from contaminated water sources.

Case Study : An investigation reported in Environmental Science & Technology indicated that modified forms of this compound effectively removed lead (Pb) and cadmium (Cd) ions from aqueous solutions, suggesting its utility in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2,2’-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbothioamide groups can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Core Heterocycle Influence: The 6,7-dimethoxyquinazoline core in the target compound distinguishes it from pyridine (e.g., ) or benzodioxine derivatives (e.g., ). Quinazoline derivatives are known for α₁-adrenergic receptor antagonism, aligning with its role as a pharmaceutical impurity . Pyridine-linked analogues (e.g., ) exhibit antioxidant properties due to electron-donating methoxy groups, whereas the target compound’s pharmacological activity remains underexplored.

Hydrazinecarbothioamide Functionalization :

- Bis-hydrazinecarbothioamide groups are conserved across analogues but differ in substitution patterns. For example, N-(p-methoxyphenyl) substitutions in enhance radical scavenging, while the target compound’s unsubstituted hydrazinecarbothioamide groups may favor metal chelation or enzyme inhibition.

Pharmacological Activity :

Key Observations:

- The target compound’s synthesis likely involves piperazine-quinazoline coupling , analogous to methods for prazosin derivatives .

- Microwave-assisted synthesis (e.g., ) improves yields and efficiency compared to traditional reflux methods (e.g., ).

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Biological Activity

The compound 2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) is a synthetic derivative of quinazoline known for its potential biological activities. Quinazoline derivatives have been widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : 378.43 g/mol

- CAS Number : Not specifically listed but related compounds can be referenced.

The compound features a quinazoline core substituted with hydrazinecarbothioamide groups, which are believed to enhance its biological activity.

Synthesis

The synthesis of 2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) typically involves the following steps:

- Preparation of the Quinazoline Core : Starting from anthranilic acid and undergoing various reactions including N-alkylation.

- Formation of Hydrazinecarbothioamide : The hydrazine derivative is synthesized through hydrazinolysis reactions.

- Coupling Reaction : The two components are coupled to form the final bis-hydrazinecarbothioamide derivative.

Antibacterial Activity

Several studies have reported the antibacterial properties of related quinazoline derivatives. For instance:

- A study demonstrated that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 70 to 80 mg/mL .

- Another investigation indicated that compounds derived from quinazoline showed a notable inhibition zone against Candida albicans, with values reaching up to 11 mm .

Antifungal Activity

The compound has shown promising antifungal activity:

- In vitro assays indicated that the compound could effectively inhibit the growth of various fungal strains, including Candida albicans, surpassing the efficacy of standard antifungal agents like amphotericin B .

Anticancer Activity

Research has also explored the anticancer potential of quinazoline derivatives:

- A study found that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- The compound's ability to inhibit tumor growth in xenograft models has been documented, suggesting its potential as an anticancer agent .

Case Studies

The biological activity of 2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Interference with DNA Synthesis : Quinazoline derivatives often interact with DNA replication processes in cancer cells.

- Apoptosis Induction : The ability to trigger programmed cell death pathways is a critical factor in its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.